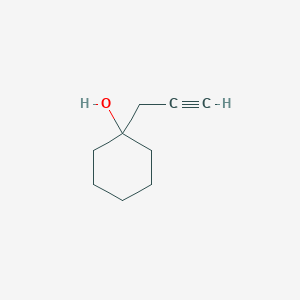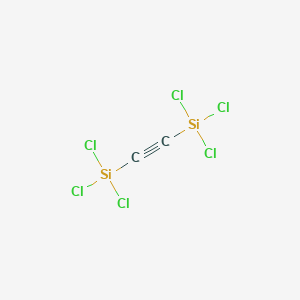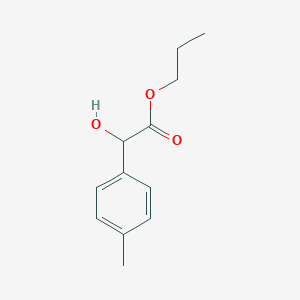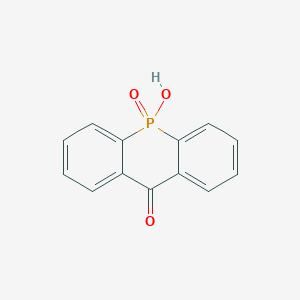![molecular formula C20H24NO4S2+ B101380 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate CAS No. 16470-41-0](/img/structure/B101380.png)
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate, also known as MitoSOX, is a fluorescent dye that is widely used in scientific research to detect reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues, and have been implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. MitoSOX is a valuable tool for researchers studying the role of ROS in disease pathogenesis and for the development of new therapies.
Wirkmechanismus
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is a highly selective fluorescent dye that is oxidized by superoxide anions, a type of ROS. When oxidized, 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate emits a red fluorescence that can be detected using fluorescence microscopy or flow cytometry. The intensity of the fluorescence is proportional to the level of superoxide anions in the sample.
Biochemische Und Physiologische Effekte
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate has no known biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate has several advantages for lab experiments. It is highly selective for superoxide anions and is not affected by other ROS or reactive nitrogen species. It is also non-toxic and does not interfere with cellular processes. However, 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate has some limitations. It is not a direct measure of ROS levels and can be affected by changes in mitochondrial membrane potential. It is also not suitable for in vivo studies due to its limited tissue penetration.
Zukünftige Richtungen
There are several future directions for the use of 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate in scientific research. One area of interest is the development of new compounds that can selectively detect other types of ROS and reactive nitrogen species. Another area of interest is the use of 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, there is a need for further research into the role of ROS in disease pathogenesis and the development of new therapies targeting ROS.
Synthesemethoden
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is synthesized by the condensation of 2-ethoxy-1,3-butadiene and 2-aminobenzenethiol, followed by the addition of 3-bromopropanesulfonic acid. The resulting compound is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is widely used in scientific research to detect ROS in cells and tissues. It has been used to study the role of ROS in cancer, cardiovascular disease, neurodegenerative disorders, and other diseases. 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is also used to study the effects of antioxidants and other compounds on ROS levels in cells and tissues.
Eigenschaften
CAS-Nummer |
16470-41-0 |
|---|---|
Produktname |
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
Molekularformel |
C20H24NO4S2+ |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
3-[2-(2-ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C20H23NO4S2/c1-3-16(25-4-2)14-19-21(12-7-13-27(22,23)24)20-17-9-6-5-8-15(17)10-11-18(20)26-19/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |
InChI-Schlüssel |
ZYECOWRNUCPBQN-UHFFFAOYSA-N |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])OCC |
Kanonische SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])OCC |
Andere CAS-Nummern |
16470-41-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



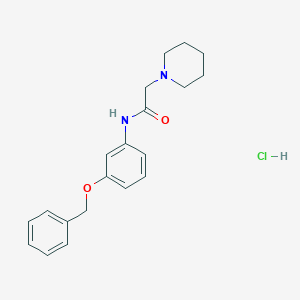
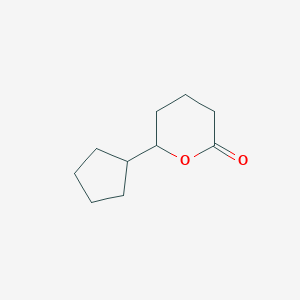
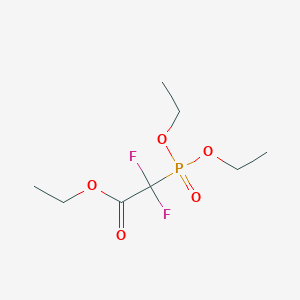
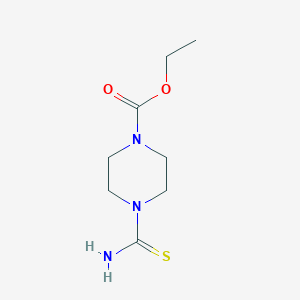
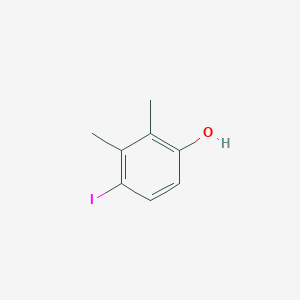
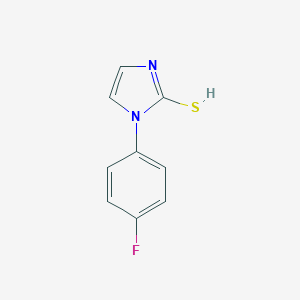
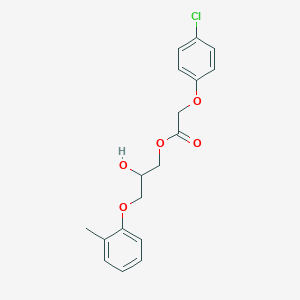
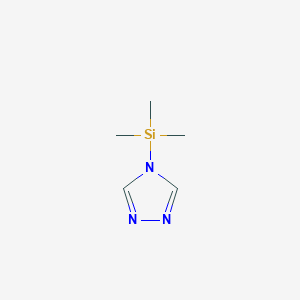
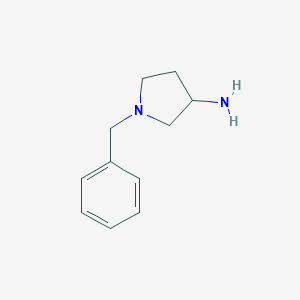
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
